Cas no 868680-61-9 (2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide)

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide
- 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- VU0494546-1
- SR-01000016215-1
- 868680-61-9
- SR-01000016215
- AKOS024612390
- F1827-0044
- 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
-
- インチ: 1S/C15H16F3N3O4/c1-2-20-7-8-21(14(24)13(20)23)9-12(22)19-10-3-5-11(6-4-10)25-15(16,17)18/h3-6H,2,7-9H2,1H3,(H,19,22)
- InChIKey: RWRULUDCXMAPFR-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OC(F)(F)F)C=C1)(=O)CN1CCN(CC)C(=O)C1=O
計算された属性
- せいみつぶんしりょう: 359.10929049g/mol
- どういたいしつりょう: 359.10929049g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 79Ų
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1827-0044-4mg |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1827-0044-75mg |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1827-0044-40mg |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1827-0044-2mg |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1827-0044-5mg |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1827-0044-30mg |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1827-0044-5μmol |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1827-0044-20μmol |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1827-0044-25mg |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1827-0044-50mg |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
868680-61-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamideに関する追加情報
Introduction to 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 868680-61-9)
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide, also known by its CAS number 868680-61-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring, an ethyl group, and a trifluoromethoxy substituent. These structural elements contribute to its potential therapeutic applications and biological activities.
The piperazine ring in 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide is a common motif in many pharmaceuticals due to its ability to modulate various biological targets. The presence of the ethyl group and the trifluoromethoxy substituent further enhances the compound's pharmacological properties, such as solubility, lipophilicity, and metabolic stability. These characteristics make it an attractive candidate for drug development.
Recent studies have explored the potential of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively cross the blood-brain barrier, making it a promising candidate for targeting central nervous system (CNS) disorders. Additionally, its ability to modulate specific receptors and enzymes involved in neurodegeneration has been demonstrated in preclinical models.
In the context of cancer research, 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide has shown potential as an antiproliferative agent. Studies have indicated that it can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. This makes it a valuable lead compound for further investigation in oncology.
The pharmacokinetic properties of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide have also been extensively studied. Its high oral bioavailability and favorable metabolic profile suggest that it could be developed into an effective oral medication. Furthermore, its low toxicity profile in preclinical studies supports its potential for safe use in humans.
In addition to its therapeutic applications, 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide has been investigated for its use as a research tool. Its ability to selectively bind to specific receptors and enzymes makes it a useful probe for studying biological processes at the molecular level. This has led to its use in various biochemical and cellular assays to gain insights into disease mechanisms.
The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide involves several steps that require precise control over reaction conditions and purification techniques. The key intermediates are typically prepared through multistep processes involving functional group manipulations and coupling reactions. The final product is obtained through a series of purification steps to ensure high purity and yield.
To further enhance the therapeutic potential of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide, researchers are exploring various prodrug strategies. Prodrugs are designed to improve the pharmacokinetic properties of a drug by modifying its chemical structure while maintaining or enhancing its biological activity. This approach can lead to improved drug delivery, reduced side effects, and enhanced therapeutic efficacy.
In conclusion, 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 868680-61-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in the field of drug discovery and development.
868680-61-9 (2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-4-(trifluoromethoxy)phenylacetamide) 関連製品
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)
- 96750-10-6(Phenol, 4-(2-aminopropyl)-, 1-acetate)
- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 2094-03-3(3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid)
- 2044702-36-3(4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid)
- 1261784-21-7(6-Hydroxyquinoline-2-carboxaldehyde)
- 23773-30-0(1-Bromo-4-(1-propynyl)benzene)
- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)
- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))



